molecular formula C12H19N B13595426 2-Mesitylpropan-1-amine

2-Mesitylpropan-1-amine

Cat. No.: B13595426
M. Wt: 177.29 g/mol
InChI Key: OVRBXABKMLTOQQ-UHFFFAOYSA-N
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Description

2-Mesitylpropan-1-amine is an organic compound with the molecular formula C12H19N It is a derivative of propanamine, where the propyl group is substituted with a mesityl group The mesityl group is a bulky aromatic ring with three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mesitylpropan-1-amine can be synthesized through several methods. One common method involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the mesitylene, allowing it to react with the alkyl halide. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Mesitylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

2-Mesitylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bulky mesityl group can provide steric hindrance, which is useful in controlling reaction pathways.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly in the context of amine oxidases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Mesitylpropan-1-amine depends on its specific application. In biological systems, it may interact with enzymes such as amine oxidases, leading to the formation of imines or nitriles. The mesityl group can influence the binding affinity and specificity of the compound towards its molecular targets, affecting the overall biochemical pathways involved.

Comparison with Similar Compounds

2-Mesitylpropan-1-amine can be compared with other similar compounds, such as:

    2-Methylpropan-1-amine: Lacks the bulky mesityl group, leading to different steric and electronic properties.

    2-Phenylpropan-1-amine: Contains a phenyl group instead of a mesityl group, resulting in different reactivity and applications.

    2-Isopropylpropan-1-amine: Has an isopropyl group, which is less bulky than the mesityl group, affecting its chemical behavior.

The uniqueness of this compound lies in its mesityl group, which provides significant steric hindrance and electronic effects, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3

InChI Key

OVRBXABKMLTOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)CN)C

Origin of Product

United States

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